2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid
Overview
Description
2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a 1,3-dioxoisoindolin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid typically involves multiple steps, starting with the formation of the cyclohexyl group and the subsequent introduction of the 1,3-dioxoisoindolin-2-yl moiety. Common synthetic routes include the use of cyclohexylamine as a starting material, followed by reactions with appropriate reagents to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs. These products are often used in further research or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid is used as a building block for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable precursor in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The medical applications of this compound are still under investigation, but its potential as an anti-inflammatory or analgesic agent has been explored. Further research is needed to fully understand its therapeutic potential.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: This compound shares a similar isoindolin-2-yl moiety but differs in its aldehyde group.
N-isoindoline-1,3-diones: These compounds also contain the isoindoline nucleus but may have different substituents and functional groups.
Uniqueness: 2-Cyclohexyl-2-(1,3-dioxoisoindolin-2-yl)acetic acid stands out due to its cyclohexyl group, which imparts unique chemical and physical properties compared to other isoindoline derivatives
Properties
IUPAC Name |
2-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIIFBZCNCBWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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